molecular formula C17H23NO3Si B1440501 3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol CAS No. 1186310-87-1

3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol

Cat. No. B1440501
CAS RN: 1186310-87-1
M. Wt: 317.5 g/mol
InChI Key: GIWKEKOJWWACNO-UHFFFAOYSA-N
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Description

3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol (hereafter referred to as TBDMS-FP) is a synthetic compound that has been studied for its potential applications in various scientific fields. TBDMS-FP is a substituted furan derivative that has been found to possess unique properties such as high solubility in organic solvents, low toxicity, and low reactivity. As such, it has been investigated for its potential applications in the fields of materials science, organic synthesis, and drug development.

Scientific Research Applications

Synthesis Techniques and Structural Derivatives

The compound "3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol" is part of a broader class of compounds explored for various synthetic and structural purposes. Synthesis methods and structural analysis of related compounds have been studied extensively. For instance, novel synthesis techniques have been explored for derivatives like 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization of related alkynyl alcohols, showcasing the versatility of these compounds in synthetic chemistry (Zhang, Zhao, & Lu, 2007). Similarly, the synthesis of fluorescent derivatives like 1-(3-amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one has been reported, shedding light on the functional aspects and potential applications of these compounds in areas such as material science (Ibrahim et al., 2018).

Synthetic Pathways and Chemical Transformations

The research also highlights the synthetic pathways and transformations of related pyridone and furan derivatives. Studies have elucidated methods for ring transformations and nucleophilic reactions involving electron-deficient pyridone derivatives, indicating the chemical reactivity and potential for diverse synthetic applications (Matsumura, Ariga, & Tohda, 1979). The synthesis of chiral intermediates of batzelladines A and B from compounds containing the tert-butyldimethylsilyloxy group highlights the significance of these moieties in complex molecule construction (Guo et al., 2017).

Photophysical Properties and Liposomal Incorporation

The study of photophysical properties and incorporation into lipid membranes of related thieno[3,2-b]pyridine derivatives has implications for their use in drug delivery and material science. For instance, thienopyridine derivatives exhibit promising photophysical properties and have been successfully incorporated into lipid bilayers, indicating their potential in biomedical applications (Carvalho et al., 2013).

properties

IUPAC Name

3-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3Si/c1-17(2,3)22(4,5)20-12-14-10-15-16(21-14)9-13(11-18-15)7-6-8-19/h9-11,19H,8,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWKEKOJWWACNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674097
Record name 3-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol

CAS RN

1186310-87-1
Record name 3-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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